molecular formula C23H19ClN2O3 B5969905 N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No. B5969905
M. Wt: 406.9 g/mol
InChI Key: LNTBGRZQUQRYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BCI-121 or BCI-838 and is classified as a benzamide derivative. In

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is not fully understood. However, studies have shown that this compound may exert its effects by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. Additionally, N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide may interact with various proteins such as tubulin and histone deacetylases.
Biochemical and Physiological Effects
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. In addition, N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been shown to inhibit cancer cell migration and invasion by downregulating MMP-2 and MMP-9 expression. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been shown to improve cognitive function by reducing oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide in lab experiments are its potential therapeutic applications in various diseases and its ability to inhibit various signaling pathways. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide. One direction is to study the potential therapeutic applications of this compound in other diseases such as diabetes and cardiovascular diseases. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, future research could focus on developing more potent and selective analogs of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide for therapeutic use.

Synthesis Methods

The synthesis of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide involves the reaction of 2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide.

Scientific Research Applications

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cancer cell migration and invasion. In inflammation research, N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-13-9-20-21(10-14(13)2)29-23(26-20)16-7-8-18(24)19(12-16)25-22(27)15-5-4-6-17(11-15)28-3/h4-12H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTBGRZQUQRYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.